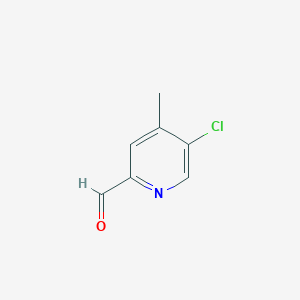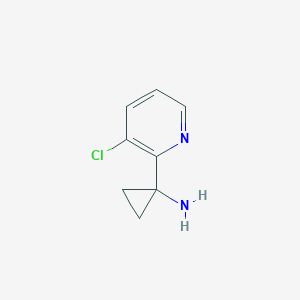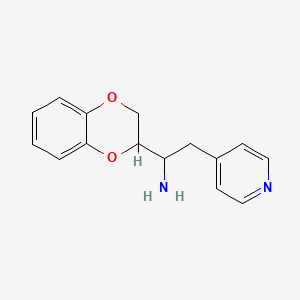
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine, also known as BPAP, is a novel psychoactive compound with potential therapeutic applications. BPAP belongs to the class of compounds known as phenethylamines, which are structurally similar to amphetamines. In recent years, BPAP has gained attention in the scientific community due to its unique pharmacological properties.
Aplicaciones Científicas De Investigación
Alpha-1-Adrenoreceptor Antagonist
- Research Application: This compound's enantiomers were investigated for their binding profile at alpha 1, alpha 2, D2, and 5-HT1A receptors. Particularly, the (-)-enantiomer showed potent activity as an alpha 1-adrenoreceptor antagonist, being 10-30 times as potent as its (+)-enantiomer. It exhibited significant selectivity for alpha 1A-adrenoreceptor over others and was also selective in binding to alpha 1a-adrenoreceptor relative to alpha 1b and alpha 1d subtypes (Quaglia et al., 1996).
Antibacterial and Antifungal Agents
- Research Application: Various derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine were synthesized and tested for their antibacterial and antifungal activities. Some derivatives showed significant potential as antimicrobial agents (Abbasi et al., 2020), (Abbasi et al., 2017).
Precursors to Therapeutical Compounds
- Research Application: The compound has been used in the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and related derivatives, which are precursors to potential therapeutic compounds (Bozzo et al., 2003).
Biofilm Inhibition
- Research Application: Some derivatives synthesized from this compound exhibited inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, making them relevant in studies related to bacterial resistance and biofilm formation (Abbasi et al., 2020).
Lipoxygenase Inhibition
- Research Application: Several synthesized derivatives displayed inhibitory action against lipoxygenase enzyme, suggesting potential for treating inflammatory diseases (Abbasi et al., 2017).
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-12(9-11-5-7-17-8-6-11)15-10-18-13-3-1-2-4-14(13)19-15/h1-8,12,15H,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQRGXOVYSKFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(CC3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




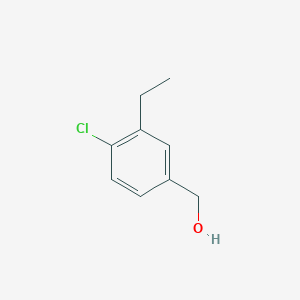
![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1425655.png)
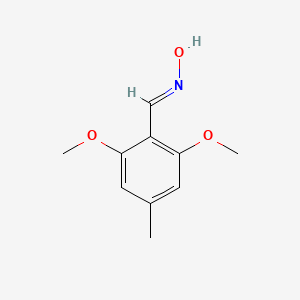


![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)
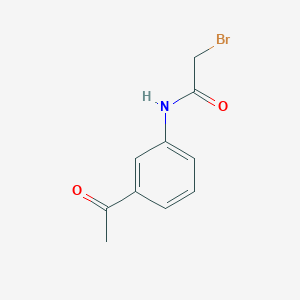

![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)
![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)
